

Spectroscopic data of bromiodomethane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Bromiodomethane

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An In-depth Guide to the Spectroscopic Analysis of Bromiodomethane

This technical guide provides a comprehensive overview of the spectroscopic data for **bromiodomethane** (CH_2BrI), tailored for researchers, scientists, and professionals in drug development. It covers nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring this data, and presents a logical workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview

Bromiodomethane (CAS No: 557-68-6) is a dihalomethane with the chemical formula CH_2BrI .^[1] Its characterization relies heavily on spectroscopic techniques that elucidate its structural features. The molecular weight of the compound is approximately 220.84 g/mol, with a monoisotopic mass of 219.83846 Da.^{[2][3]} Spectroscopic analysis is crucial for confirming the identity and purity of this compound in various applications, including organic synthesis and pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For **bromiodomethane**, both ^1H and ^{13}C NMR provide straightforward spectra due to the molecule's simplicity.

Note: Direct experimental NMR data for **bromoiodomethane** is not readily available in public spectral databases. The following data is estimated based on the analysis of similar dihalomethanes such as dibromomethane and diiodomethane.

¹H NMR Data

The ¹H NMR spectrum of **bromoiodomethane** is expected to show a single signal, as the two protons are chemically equivalent. The electronegativity of the attached halogens deshields the protons, shifting the signal downfield.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.55	Singlet	2H	CH ₂

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display a single peak corresponding to the one carbon atom in the molecule. The chemical shift is significantly influenced by the two attached halogen atoms.

Chemical Shift (δ, ppm)	Assignment
~ -15.2	CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum for **bromoiodomethane** was obtained from a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).^[4]

Frequency (cm ⁻¹)	Intensity	Vibrational Assignment
~3040	Medium	C-H Asymmetric Stretch
~1390	Strong	CH ₂ Scissoring
~1180	Strong	CH ₂ Wagging
~850	Medium	CH ₂ Rocking
~590	Strong	C-Br Stretch
~490	Strong	C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. The mass spectrum of **bromoiodomethane** is characterized by a distinct isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.^{[5][6]} Iodine is monoisotopic (¹²⁷I).

m/z	Relative Intensity (%)	Assignment / Fragment
222	~98	[CH ₂ ⁸¹ BrI] ⁺ (Molecular Ion, M+2)
220	100	[CH ₂ ⁷⁹ BrI] ⁺ (Molecular Ion, M)
141	~50	[CH ₂ ⁸¹ Br] ⁺
139	~50	[CH ₂ ⁷⁹ Br] ⁺
127	High	[I] ⁺
93	Moderate	[CH ₂ I] ⁺
81	Moderate	[⁸¹ Br] ⁺
79	Moderate	[⁷⁹ Br] ⁺

Detailed Experimental Protocols

The following sections describe standardized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a liquid sample like **bromoiodomethane** is as follows:

- Sample Preparation:
 - Accurately weigh 5-20 mg of the **bromoiodomethane** sample for ^1H NMR, or 20-50 mg for ^{13}C NMR.^[7]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean vial.^[7] CDCl_3 is a common choice for nonpolar organic compounds.^{[7][8]}
 - Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[9]
 - The final sample depth in the tube should be approximately 4-5 cm.^[7]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.^[7]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.^[7]
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).

- For ^{13}C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum by collapsing all C-H coupling, resulting in singlets for each unique carbon.
[10]
- Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.

Infrared (IR) Spectroscopy

For a non-volatile liquid sample, the thin-film method is efficient:

- Sample Preparation:
 - Ensure the infrared spectrometer's salt plates (typically NaCl or KBr) are clean and dry. Handle them with gloves to avoid moisture contamination.[11]
 - Place a single drop of liquid **bromoiodomethane** onto the surface of one salt plate.
 - Carefully place the second salt plate on top and give a slight turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[12]
- Data Acquisition:
 - Mount the "sandwiched" plates in the sample holder of the IR spectrometer.
 - Collect a background spectrum of the empty sample compartment first. This spectrum is automatically subtracted from the sample spectrum to remove atmospheric CO_2 and H_2O signals.[12]
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.[12]
 - The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm^{-1} . [13]

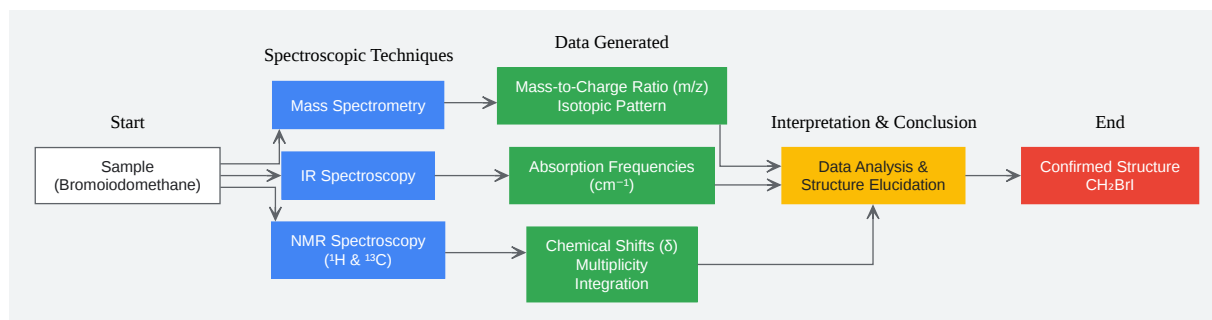
Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization method for volatile organic compounds:

- Sample Introduction:
 - The liquid sample is introduced into the mass spectrometer, where it is vaporized in a high-vacuum environment.[\[14\]](#)
- Ionization:
 - In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[\[15\]](#)
 - This bombardment dislodges an electron from the molecule, forming a positively charged radical molecular ion ($M^{+\bullet}$).[\[14\]](#)[\[15\]](#)
- Analysis and Detection:
 - The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[14\]](#)
 - A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **bromoiodomethane**.



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Caption: Logical workflow for compound characterization using spectroscopic techniques.

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